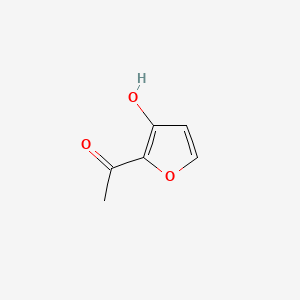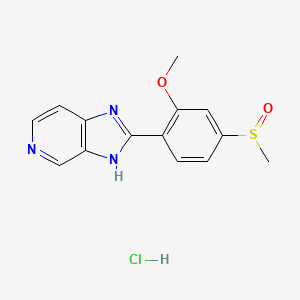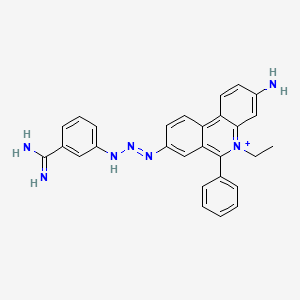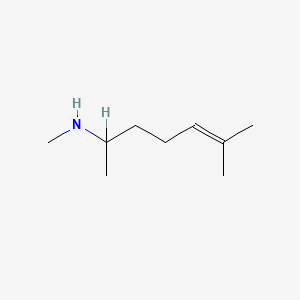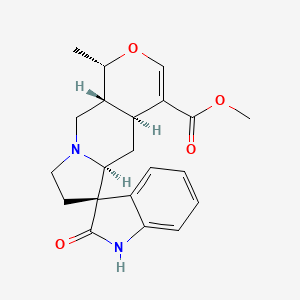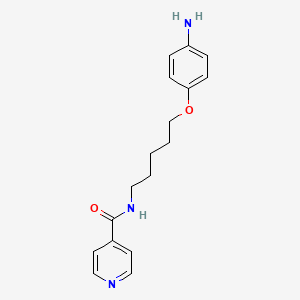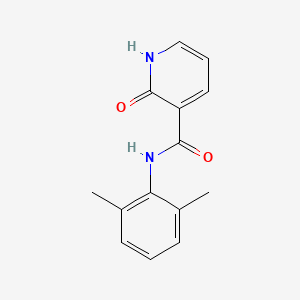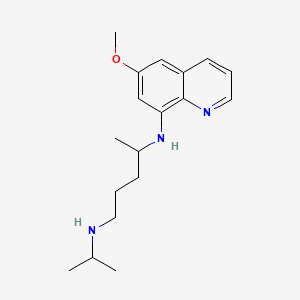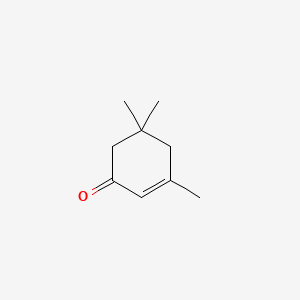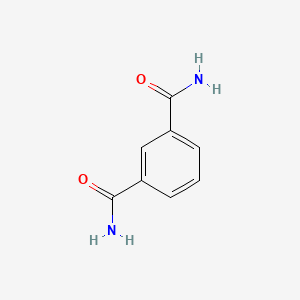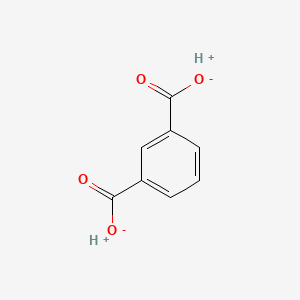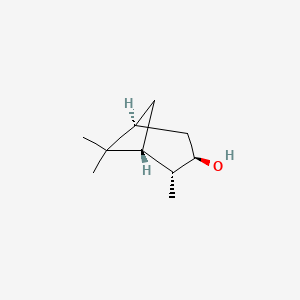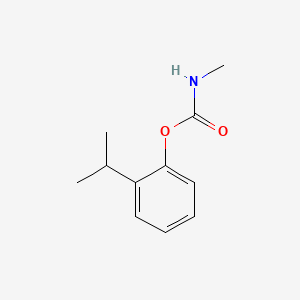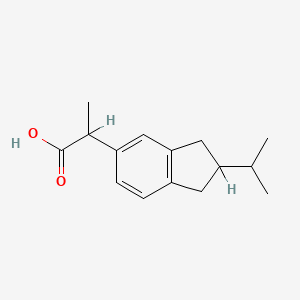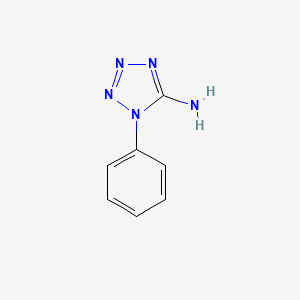
芬莫尔
描述
Fenamole is a small molecule that has been investigated for the supportive care of side effects and dental plaque . It belongs to the class of organic compounds known as phenyltetrazoles and derivatives .
Molecular Structure Analysis
Fenamole has a molecular formula of C7H7N5 and an average mass of 161.164 Da . It consists of a tetrazole bound to a phenyl group . The molecule contains a total of 20 bonds, including 13 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 primary amine (aromatic) .
Physical And Chemical Properties Analysis
Fenamole has a density of 1.5±0.1 g/cm3, a boiling point of 369.7±25.0 °C at 760 mmHg, and a flash point of 177.4±23.2 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, 1 freely rotating bond, and a polar surface area of 70 Å2 .
科学研究应用
在兽医寄生虫学中的应用
芬莫尔,又称芬苯达唑,已在兽医寄生虫学中得到广泛研究。研究表明,它对治疗动物的各种蠕虫感染有效。例如,Varlamova (2018) 进行了一项研究,考察了增加绵羊体内芬苯达唑超分子复合物剂量的影响。这项研究发现,即使在增加剂量的情况下,芬苯达唑也不会对绵羊的临床、血液学和生化参数产生不利影响 (Varlamova,2018)。此外,Varlamova 等人 (2021) 开发了一种针对反刍动物线虫病应用芬苯达唑超分子复合物的方法,深入了解了其作用方式和毒理学特性 (Varlamova,2021).
增强药物递送系统
研究已经探索了芬苯达唑在增强药物递送系统中的应用。Arkhipov 等人 (2019) 研究了基于纳米超分子递送系统的芬苯达唑的效率,证明了其对动物各种蠕虫感染的疗效得到了改善 (Arkhipov 等人,2019)。类似地,Arkhipov 等人 (2019) 的另一项研究重点关注机械化学技术对芬苯达唑超分子复合物功效的影响,表明其驱虫特性显着提高 (Arkhipov 等人,2019).
环境影响和毒理学
对芬苯达唑的研究还包括其环境影响和毒理学。Aydemir 和 Bilaloğlu (2004) 的一项研究评估了芬菌灵和丙菌灵的遗传毒性作用,深入了解了它们对小鼠骨髓的影响。这项研究有助于理解这些化合物潜在的环境和健康影响 (Aydemir 和 Bilaloğlu,2004).
对胚胎发育的影响
芬苯达唑对胚胎发育的影响也一直是研究的主题。Varlamova 等人 (2022) 对芬苯达唑超分子复合物的胚胎毒性作用进行了调查。他们的研究结果表明,这种化合物在妊娠的不同阶段施用时不会对绵羊的胎儿产生毒性作用 (Varlamova 等人,2022).
牛的稳态
Varlamova 和 Arkhipov (2018) 研究了芬苯达唑对牛稳态的耐受性和影响。这项研究提供了证据表明,不同剂量的芬苯达唑不会对牛的临床、血液学和生化指标产生不利影响,支持了其在兽医中的安全性和有效性 (Varlamova 和 Arkhipov,2018).
属性
IUPAC Name |
1-phenyltetrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-7-9-10-11-12(7)6-4-2-1-3-5-6/h1-5H,(H2,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIDRMKBVYYVIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048694 | |
| Record name | Fenamol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fenamole | |
CAS RN |
5467-78-7 | |
| Record name | Fenamole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5467-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenamole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005467787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenamole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12506 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FENAMOLE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25413 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fenamol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenamole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENAMOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4H264PBQ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

